molecular formula C7H6N2OS B14631903 5-(Methylsulfanyl)-2,1,3-benzoxadiazole CAS No. 53439-76-2

5-(Methylsulfanyl)-2,1,3-benzoxadiazole

Cat. No.: B14631903
CAS No.: 53439-76-2
M. Wt: 166.20 g/mol
InChI Key: RKFNOBHSQRGFDK-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-2,1,3-benzoxadiazole is a heterocyclic compound that contains a benzoxadiazole ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-2,1,3-benzoxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-aminothiophenol with carbon disulfide and subsequent cyclization can yield the desired benzoxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Scientific Research Applications

5-(Methylsulfanyl)-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-one
  • 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
  • Thiazole derivatives

Uniqueness

5-(Methylsulfanyl)-2,1,3-benzoxadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

53439-76-2

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

5-methylsulfanyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H6N2OS/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3

InChI Key

RKFNOBHSQRGFDK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=NON=C2C=C1

Origin of Product

United States

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